Cas no 864922-33-8 (N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
- AKOS024597914
- F0698-0468
- SR-01000141147-1
- N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- SR-01000141147
- 864922-33-8
- N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
-
- Inchi: 1S/C18H17N3O3S2/c1-23-13-9-7-12(8-10-13)17-20-18(26-21-17)25-11-16(22)19-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22)
- InChI Key: HIAFWOMTIRTUTC-UHFFFAOYSA-N
- SMILES: S(C1=NC(C2C=CC(=CC=2)OC)=NS1)CC(NC1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 387.07113376g/mol
- Monoisotopic Mass: 387.07113376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 127Ų
N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0698-0468-2μmol |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-5μmol |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-10μmol |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-20μmol |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-1mg |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-2mg |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-3mg |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-4mg |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-5mg |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0468-10mg |
N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864922-33-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
Introduction to N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864922-33-8)
N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 864922-33-8, represents a confluence of aromatic rings and heterocyclic scaffolds, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of this compound features a 2-methoxyphenyl group attached to an acetamide moiety, which is further linked to a sulfanyl-substituted 1,2,4-thiadiazole ring. The presence of multiple functional groups, including methoxy and sulfanyl substituents, contributes to its unique chemical properties and potential biological activities. Such structural features are often exploited in the design of bioactive molecules due to their ability to interact with biological targets in specific ways.
In recent years, there has been growing interest in thiadiazole derivatives due to their diverse pharmacological properties. Thiadiazoles are known for their antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The specific substitution pattern in N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide may enhance its binding affinity to certain biological receptors, making it a valuable scaffold for medicinal chemistry investigations.
The 4-methoxyphenyl group in the compound's structure is particularly noteworthy. Methoxy-substituted aromatic compounds are frequently incorporated into drug molecules due to their ability to modulate electronic properties and improve metabolic stability. The interaction between the methoxy groups and biological targets can also influence the compound's pharmacokinetic profile, which is crucial for drug efficacy and safety.
The sulfanyl group attached to the 1,2,4-thiadiazole ring introduces additional potential sites for interaction with biological systems. Sulfanyl-containing compounds have been shown to exhibit various biological activities, including antioxidant and anti-inflammatory effects. The presence of this group in N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide suggests that it may possess similar properties, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. Virtual screening techniques can be used to identify how N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide interacts with various biological targets. These studies can provide valuable insights into its mechanism of action and potential therapeutic applications.
In vitro studies have begun to explore the pharmacological properties of this compound. Initial results suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to various diseases. For instance, its interaction with specific protein targets could lead to the development of novel treatments for conditions such as cancer and inflammation-related disorders.
The synthesis of N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex molecular framework of this compound.
The role of chirality in pharmaceutical compounds cannot be overstated. While this particular derivative may not be chiral itself, understanding its stereochemistry is essential for optimizing its pharmacological properties. Future studies may explore derivatives with chiral centers to enhance selectivity and efficacy.
Evaluation of the compound's pharmacokinetic properties is another critical aspect of its development. Parameters such as solubility, stability, and metabolic degradation pathways must be carefully assessed to determine its suitability for therapeutic use. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize these properties.
The potential applications of N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide extend beyond traditional pharmaceuticals. Its unique chemical structure makes it a versatile scaffold for designing novel materials with applications in other fields such as agrochemicals and specialty chemicals.
Ongoing research aims to expand the chemical space explored by thiadiazole derivatives like this one. By modifying various functional groups within the molecule, scientists can fine-tune its biological activity and develop new therapeutic agents with improved properties.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized how new compounds are designed and evaluated. These technologies can predict the potential activity of N-(2-methoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide against various disease targets before experimental validation is necessary.
In conclusion,N-(CAS No 864922-33-8 ) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential biological activities。 Further research is warranted to fully elucidate its therapeutic applications, optimize its synthesis,and explore new derivatives。) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential biological activities。 Further research is warranted to fully elucidate its therapeutic applications, optimize its synthesis,and explore new derivatives。) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential biological activities。 Further research is warranted to fully elucidate its therapeutic applications, optimize its synthesis,and explore new derivatives。) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential biological activities。 Further research is warranted to fully elucidate its therapeutic applications, optimize its synthesis,and explore new derivatives。) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential biological activities。 Further research is warranted to fully elucidate its therapeutic applications, optimize its synthesis,and explore new derivatives。) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure
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